6-Azaspiro[3.4]octan-2-ylmethanamine

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

6-Azaspiro[3.4]octan-2-ylmethanamine is a saturated spirocyclic diamine (C₈H₁₆N₂, MW 140.23 g/mol) featuring a 6-azaspiro[3.4]octane core—a bicyclic scaffold wherein a cyclobutane ring and a pyrrolidine ring share a single quaternary spiro carbon—with a primary aminomethyl substituent at the 2-position of the cyclobutane ring. The compound belongs to the broader class of azaspiro[3.4]octane building blocks, an underexplored region of three-dimensional chemical space that has attracted significant attention from discovery chemists for its capacity to introduce conformational rigidity, defined exit vectors, and enhanced sp³ character (Fsp³ ≈ into lead molecules.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13977199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octan-2-ylmethanamine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CNCC12CC(C2)CN
InChIInChI=1S/C8H16N2/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6,9H2
InChIKeyRMHRXLRXYMBGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octan-2-ylmethanamine (CAS 1420967-12-9): A Spirocyclic Primary Amine Building Block for CNS and Kinase-Focused Medicinal Chemistry Procurement


6-Azaspiro[3.4]octan-2-ylmethanamine is a saturated spirocyclic diamine (C₈H₁₆N₂, MW 140.23 g/mol) featuring a 6-azaspiro[3.4]octane core—a bicyclic scaffold wherein a cyclobutane ring and a pyrrolidine ring share a single quaternary spiro carbon—with a primary aminomethyl substituent at the 2-position of the cyclobutane ring . The compound belongs to the broader class of azaspiro[3.4]octane building blocks, an underexplored region of three-dimensional chemical space that has attracted significant attention from discovery chemists for its capacity to introduce conformational rigidity, defined exit vectors, and enhanced sp³ character (Fsp³ ≈ 1) into lead molecules . The primary amine handle at the 2-methanamine position enables straightforward functionalization—via reductive amination, amide coupling, or sulfonamide formation—making this compound a versatile intermediate for fragment-based drug discovery, targeted protein degradation (PROTAC) linker construction, and the synthesis of receptor modulators across multiple therapeutic areas including oncology, neurology, and immunology [1].

Why 6-Azaspiro[3.4]octan-2-ylmethanamine Cannot Be Generically Substituted by Other Azaspirooctane or Piperidine-Based Building Blocks


Although azaspiro[3.4]octanes, piperidine-methanamines, and other spirocyclic amine building blocks may appear superficially interchangeable as 'primary amine handles on a saturated heterocycle,' substitution is precluded by quantifiable divergences in regiochemistry, physicochemical properties, and receptor-engagement geometry. The 6-aza regioisomer positions the basic nitrogen within the five-membered pyrrolidine ring, conferring a pKa of approximately 11.41 on the parent scaffold—significantly distinct from the 2-aza regioisomer (pKa ~11.27) where the nitrogen resides in the strained four-membered azetidine ring . This ~0.14-unit difference in basicity, combined with the divergent LogP (measured 0.94 for 6-azaspiro[3.4]octane vs. ACD/LogP 1.32 vs. Kow 1.95 for the 2-aza analog), translates into markedly different ionization states at physiological pH, membrane permeability, and off-target ion channel profiles in lead optimization campaigns . Furthermore, the methanamine substitution at the 2-position (cyclobutane ring) versus the 8-position (pyrrolidine ring) alters the exit vector trajectory—the spatial orientation of the primary amine relative to the spirocenter—by approximately 1.5–2.0 Å in the extended conformation, a difference that has been shown to determine target binding affinity and selectivity in CDK9 and M4 muscarinic receptor programs [1]. Consequently, even N-alkyl analogs such as (6-ethyl-6-azaspiro[3.4]octan-2-yl)methanamine (CAS 1420966-21-7) or (6-isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine (CAS 1420966-28-4) cannot be considered drop-in replacements due to steric and electronic modulation of the pyrrolidine nitrogen, which demonstrably impacts metabolic stability and off-target binding .

Product-Specific Comparative Evidence for 6-Azaspiro[3.4]octan-2-ylmethanamine: Quantitative Differentiation Against Closest Analogs


Regiochemical Nitrogen Placement (6‑Aza vs. 2‑Aza): pKa and Basicity Differentiation at the Scaffold Level

The 6-azaspiro[3.4]octane scaffold positions the basic secondary amine nitrogen within the five-membered pyrrolidine ring, yielding a predicted pKa of 11.41 ± 0.20 for the parent heterocycle. In contrast, the 2-azaspiro[3.4]octane regioisomer—bearing the nitrogen in the four-membered azetidine ring—exhibits a lower predicted pKa of 11.27 ± 0.20 . This ΔpKa of approximately 0.14 units reflects the differential ring strain and solvation environments imposed by the nitrogen placement. When the 2-methanamine substituent is appended to 6-Azaspiro[3.4]octan-2-ylmethanamine, the resulting molecule bears two ionizable amine centers (pyrrolidine secondary amine plus primary amine) with distinct pKa values, creating a zwitterionic window near physiological pH that is absent in the 2-aza scaffold where the azetidine nitrogen is considerably less basic . This dual-basicity profile directly influences solubility, permeability, and off-target hERG and aminergic receptor liabilities in lead optimization.

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Lipophilicity (LogP) Divergence: Measured LogP 0.94 for 6-Azaspiro[3.4]octane versus ACD/LogP 1.32 and 2-Aza Analog Kow 1.95

The measured LogP of the parent 6-azaspiro[3.4]octane scaffold is 0.94 (Fluorochem, experimentally determined), which is approximately 0.38 log units lower than the ACD/Labs predicted LogP of 1.32 for the same scaffold and approximately 1.0 log unit lower than the calculated Log Kow of 1.95 for the 2-azaspiro[3.4]octane regioisomer . For the target compound 6-Azaspiro[3.4]octan-2-ylmethanamine, the appended primary amine is expected to further reduce LogP by approximately 0.5–1.0 log units (consistent with the ΔLogP observed for benzylamine vs. toluene analogs), yielding an estimated LogP in the range of −0.1 to +0.4 [1]. This contrasts with the 2-aza methanamine derivative, which is projected to have LogP in the +0.5 to +1.0 range. The ~0.5–1.0 log unit difference between 6-aza and 2-aza methanamine derivatives directly impacts phospholipidosis risk (lower LogP reduces risk), CYP450 oxidative metabolism rates, and aqueous solubility—parameters critically evaluated during fragment-to-lead optimization.

ADME Optimization Lipophilicity Physicochemical Screening

CDK9 Kinase Inhibitor Application: 6-Azaspiro[3.4]octan-2-amine Derivatives Exhibit Sub-100 nM Potency in Enzymatic Assays

Derivatives incorporating the 6-azaspiro[3.4]octan-2-amine scaffold have been characterized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a validated oncology target regulating transcriptional elongation. In the AbbVie patent US9650358, N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-yl}-6-azaspiro[3.4]octan-2-amine (Example 109) demonstrated an IC₅₀ of 54 nM, while the pyrrolopyridine analog N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridin-6-yl]pyridin-2-yl}-6-azaspiro[3.4]octan-2-amine (Example 249) achieved enhanced potency of 25 nM—both measured in the LANCE ULight TR-FRET CDK9 enzymatic assay (PerkinElmer) [1][2]. Critically, the 6-azaspiro[3.4]octan-2-amine fragment serves as the hinge-binding moiety in these inhibitors, and the spirocyclic geometry orients the 2-amino group into a specific exit vector that is incompatible with the 2-azaspiro[3.4]octane scaffold (which would redirect the amine vector by ~60–70° and disrupt the essential hydrogen-bonding interaction with the kinase hinge residue Cys106). The parent compound 6-Azaspiro[3.4]octan-2-ylmethanamine serves as the direct synthetic precursor for this class of inhibitors through reductive amination with the appropriate aryl aldehyde or via Buchwald-Hartwig coupling [3].

Kinase Inhibition CDK9 Cancer Therapeutics

Three-Dimensional Scaffold Geometry: Fsp³ = 1.0 and Defined Exit Vectors Enable Superior Chemical Space Coverage versus Flat Aromatic Building Blocks

The 6-azaspiro[3.4]octane core achieves Fsp³ (fraction of sp³-hybridized carbons) of 1.0—the theoretical maximum for a fully saturated carbocyclic scaffold—versus approximately 0.45–0.55 for typical FDA-approved oral drugs and <0.3 for most commercially available aromatic building blocks . This complete saturation directly correlates with improved aqueous solubility (approximately 1–2 log units higher than aromatic analogs of equivalent LogP), reduced planar aromatic stacking (mitigating CYP inhibition and hERG binding), and enhanced success rates in fragment-to-lead optimization campaigns . The spirocyclic architecture of 6-Azaspiro[3.4]octan-2-ylmethanamine further constrains the aminomethyl substituent into a defined spatial orientation relative to the pyrrolidine nitrogen, creating two distinct exit vectors (the 2-methanamine vector and the pyrrolidine N–H or N-substituted vector) separated by a dihedral angle of approximately 80–90°, enabling efficient three-dimensional exploration of receptor binding pockets [1]. In contrast, monocyclic piperidine-methanamine building blocks (e.g., 4-piperidinemethanamine) offer only a single exit vector with rotational flexibility, and 2-azaspiro[3.4]octane derivatives orient the amine vector at a substantially different angle (~60° deviation), fundamentally altering the trajectory of substituents into different sub-pockets of the target protein.

Fragment-Based Drug Discovery Conformational Restriction Chemical Space Exploration

N-6 Substitution Versatility: Distinct Reactivity of the Pyrrolidine NH versus N-Alkyl Analogs for Parallel Library Synthesis

6-Azaspiro[3.4]octan-2-ylmethanamine features a free secondary amine at the pyrrolidine 6-position (NH), enabling orthogonal functionalization relative to the primary 2-methanamine. This orthogonality is absent in the pre-alkylated comparator compounds: (6-ethyl-6-azaspiro[3.4]octan-2-yl)methanamine (CAS 1420966-21-7, MW 168.28) and (6-isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine (CAS 1420966-28-4, MW 182.31) already occupy the pyrrolidine nitrogen, restricting further diversification to only the primary amine site . The free NH in the target compound permits sequential or chemoselective functionalization: (i) the primary 2-methanamine can be selectively protected (e.g., as N-Boc-carbamate, CAS 1440961-08-9, C₁₃H₂₄N₂O₂, MW 240.34), allowing the 6-NH to be alkylated, acylated, or sulfonylated; or conversely, (ii) the more nucleophilic 6-NH can be reacted first under mildly basic conditions, followed by unmasking and derivatization of the primary amine . This synthetic versatility supports the construction of diverse compound libraries from a single building block—a key procurement criterion for medicinal chemistry groups conducting structure-activity relationship (SAR) exploration. Pre-alkylated analogs, while commercially available, commit the user to a fixed N-6 substituent from the outset, reducing library diversity potential by 50–80% depending on the number of planned N-6 variations.

Parallel Synthesis Diversification Medicinal Chemistry Library

Evidence-Backed Application Scenarios for 6-Azaspiro[3.4]octan-2-ylmethanamine in Drug Discovery and Chemical Biology


CDK9 Inhibitor Lead Optimization: Hinge-Binding Fragment with Defined Exit Vector Geometry

In oncology programs targeting transcriptional cyclin-dependent kinases, 6-Azaspiro[3.4]octan-2-ylmethanamine serves as the hinge-binding fragment precursor for CDK9 inhibitors. As demonstrated by AbbVie's US9650358 patent, derivatives of the 6-azaspiro[3.4]octan-2-amine scaffold achieve IC₅₀ values of 25–54 nM against CDK9 in LANCE ULight TR-FRET enzymatic assays [1]. The 2-methanamine group provides the synthetic handle for attaching variable warhead moieties (benzimidazoles, pyrrolopyridines) via reductive amination, while the pyrrolidine NH at position 6 offers a secondary diversification point for modulating physicochemical properties without disrupting the critical hinge-binding geometry. The spirocyclic scaffold's 80–90° exit vector dihedral angle ensures the attached substituents project into the kinase front pocket and solvent-exposed region respectively—a geometry that cannot be replicated with 2-azaspiro[3.4]octane regioisomers. Procurement of the free diamine (rather than pre-functionalized N-alkyl analogs) enables parallel synthesis of focused 10 × 10 libraries for SAR exploration of both the hinge-binding and ribose-pocket interactions simultaneously.

CNS Drug Discovery: Conformationally Constrained Primary Amine for GPCR and Ion Channel Modulators

The dual amine functionality of 6-Azaspiro[3.4]octan-2-ylmethanamine—combining a primary amine (predicted pKa ~9.5–10.5) with a more basic pyrrolidine NH (pKa ~11.4)—creates a zwitterionic character at physiological pH that is well-suited for CNS-penetrant molecules targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The 6-azaspiro[3.4]octane scaffold has been specifically incorporated into muscarinic M4 receptor agonist programs by Sosei Group and Novartis, as evidenced by patents describing 6-azaspiro[3.4]octane-6-carboxylate derivatives for Alzheimer's disease and psychosis indications [2]. The methanamine-substituted variant extends this scaffold space by providing a primary amine anchor point for attaching aryl or heteroaryl recognition elements while maintaining the favorable CNS MPO (Multiparameter Optimization) profile conferred by the high Fsp³ (1.0), low LogP (~0 to +0.4 estimated), and low molecular weight (140.23 g/mol). Compared to the more lipophilic 2-azaspiro[3.4]octane methanamine derivatives (estimated LogP +0.5 to +1.0), the 6-aza regioisomer is anticipated to exhibit reduced P-glycoprotein efflux and phospholipidosis liability—critical considerations for CNS lead selection .

PROTAC Linker and Targeted Protein Degradation: Dual-Functionalization Building Block

In targeted protein degradation (PROTAC) and molecular glue discovery, the orthogonal amine pair of 6-Azaspiro[3.4]octan-2-ylmethanamine makes it an ideal linker precursor. The spirocyclic core provides rigid spacing between the two amine attachment points, with the cyclobutane–pyrrolidine junction defining a fixed inter-amine distance of approximately 4.5–5.5 Å (depending on the conformation at the methanamine C–C bond) . This pre-organized geometry reduces the entropic penalty associated with ternary complex formation (E3 ligase–PROTAC–target protein), a parameter increasingly recognized as critical for efficient ubiquitination and degradation. The commercial availability of the mono-N-Boc-protected derivative (CAS 1440961-08-9) enables sequential conjugation: first, the free 6-pyrrolidine NH is derivatized with a ligand for the protein of interest (POI); following Boc deprotection, the unmasked primary amine is coupled to an E3 ligase-recruiting moiety (e.g., VHL, CRBN, or IAP ligands). This sequential synthetic strategy avoids the statistical mixtures and purification challenges that plague PROTAC synthesis from symmetrical diamine linkers, improving overall yield and reducing procurement costs for multigram-scale PROTAC production.

Fragment-Based Screening Library Design: High-Fsp³ Building Block for 3D Chemical Space Exploration

The combination of low molecular weight (140.23 g/mol), maximum Fsp³ (1.0), dual hydrogen-bond donor/acceptor capacity (2 HBD, 2 HBA), and conformational rigidity (1 rotatable bond) positions 6-Azaspiro[3.4]octan-2-ylmethanamine as an ideal fragment for inclusion in three-dimensional fragment screening libraries. Sigma-Aldrich's Carreira–SpiroChem collaboration explicitly identifies spiro[3.4]octane building blocks as privileged scaffolds for accessing underexplored regions of chemical space, with documented advantages in aqueous solubility and metabolic stability over flat aromatic fragments . For fragment-based drug discovery (FBDD) groups, the compound satisfies the 'Rule of Three' (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while offering a higher degree of three-dimensionality than traditional flat heterocyclic fragments. When incorporated into a fragment library, it provides a shape-diverse chemotype that increases the probability of identifying novel hits against challenging targets such as protein–protein interaction interfaces and allosteric regulatory sites—target classes where planar fragments have historically underperformed.

Quote Request

Request a Quote for 6-Azaspiro[3.4]octan-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.